Cas no 1806067-41-3 (Methyl 5-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate)

Methyl 5-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative with a versatile functional group profile, including an aminomethyl moiety and trifluoromethoxy/trifluoromethyl substituents. These features enhance its utility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive compounds. The presence of electron-withdrawing trifluoromethyl and trifluoromethoxy groups improves metabolic stability and lipophilicity, while the aminomethyl group offers a reactive site for further derivatization. Its structural complexity makes it valuable for constructing heterocyclic frameworks with potential applications in medicinal chemistry. The compound is typically handled under controlled conditions due to its reactive functional groups.
Methyl 5-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate structure
1806067-41-3 structure
Product name:Methyl 5-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate
CAS No:1806067-41-3
MF:C10H8F6N2O3
MW:318.172543525696
CID:4844506

Methyl 5-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate
    • Inchi: 1S/C10H8F6N2O3/c1-20-8(19)6-5(9(11,12)13)7(21-10(14,15)16)4(2-17)3-18-6/h3H,2,17H2,1H3
    • InChI Key: PZVMAQKZHDTOPH-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(=O)OC)=NC=C(CN)C=1OC(F)(F)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 373
  • XLogP3: 2
  • Topological Polar Surface Area: 74.4

Methyl 5-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029080597-1g
Methyl 5-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate
1806067-41-3 97%
1g
$1,519.80 2022-04-01

Additional information on Methyl 5-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate

Research Update on Methyl 5-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1806067-41-3)

Methyl 5-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1806067-41-3) is a fluorinated pyridine derivative that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its utility as a key intermediate in the synthesis of novel bioactive compounds, particularly in the context of targeting central nervous system (CNS) disorders and inflammatory diseases. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthetic pathways, biological activities, and therapeutic potential.

The compound's structural features, including the trifluoromethoxy and trifluoromethyl groups, contribute to its unique physicochemical properties, such as enhanced metabolic stability and improved membrane permeability. These characteristics make it an attractive scaffold for the design of small-molecule inhibitors and modulators. Recent synthetic efforts have optimized the production of Methyl 5-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate, with a focus on yield improvement and scalability, which are critical for its application in large-scale pharmaceutical manufacturing.

In terms of biological activity, preliminary studies have demonstrated that derivatives of this compound exhibit promising activity against specific enzyme targets involved in neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry highlighted its role as a precursor in the synthesis of potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) further underscores its potential as a CNS-active agent.

Additionally, recent in vitro and in vivo studies have explored the anti-inflammatory properties of Methyl 5-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate derivatives. These studies suggest that the compound can modulate key inflammatory pathways, such as the NF-κB signaling cascade, making it a candidate for the development of new anti-inflammatory therapeutics. However, further pharmacokinetic and toxicological evaluations are required to fully assess its safety and efficacy profile.

In conclusion, Methyl 5-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate represents a versatile and promising scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its demonstrated biological activities, positions it as a valuable tool for the discovery of novel therapeutics. Future research should focus on expanding its applications, optimizing its pharmacological properties, and advancing it through preclinical and clinical development stages.

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